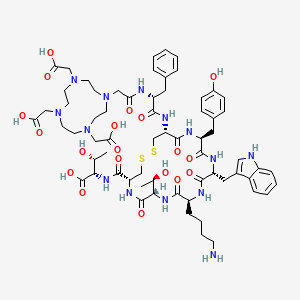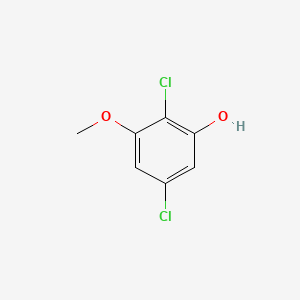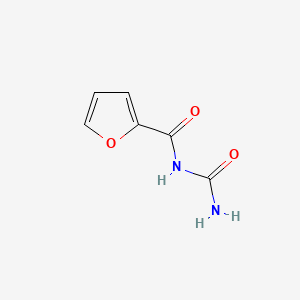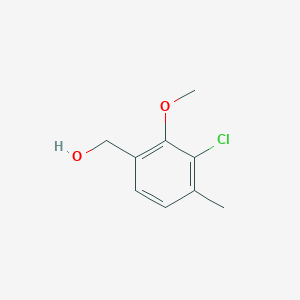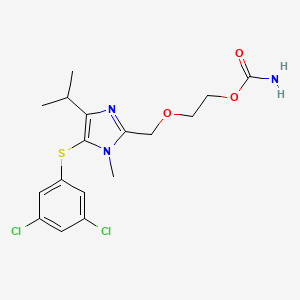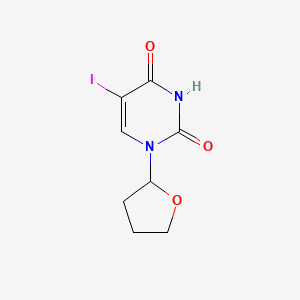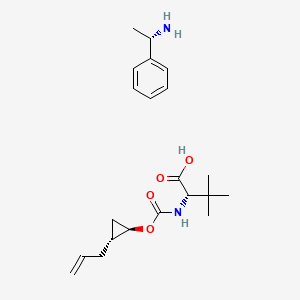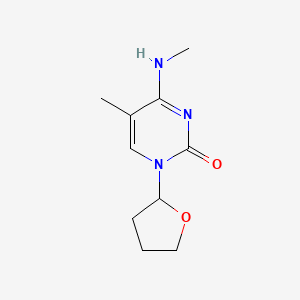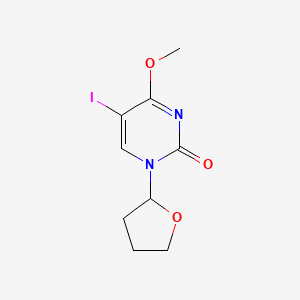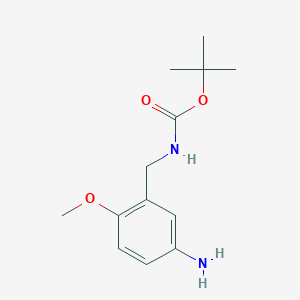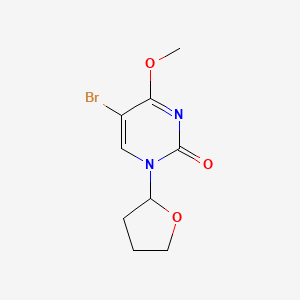
5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Übersicht
Beschreibung
5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a compound that belongs to the class of pyrimidinones. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is not well understood. However, it has been suggested that it may act as a DNA intercalator, which can cause changes in the DNA structure and function. It may also inhibit the activity of certain enzymes, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have anticancer activity in vitro, which suggests that it may have potential as a chemotherapeutic agent. It has also been shown to have antimicrobial activity against certain bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. Another advantage is its potential applications in various fields, including catalysis and biological imaging. However, one limitation is the lack of information on its mechanism of action and biochemical and physiological effects, which makes it difficult to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one. One direction is to further study its mechanism of action and biochemical and physiological effects, which may provide insight into its potential applications as a chemotherapeutic agent or antimicrobial agent. Another direction is to explore its potential applications in catalysis and biological imaging. Additionally, further research could focus on the synthesis of other pyrimidinone derivatives using this compound as a starting material.
Conclusion
In conclusion, this compound is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore new directions for its use.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of other pyrimidinone derivatives. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a precursor for the synthesis of fluorescent dyes for biological imaging.
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-1-(oxolan-2-yl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-8-6(10)5-12(9(13)11-8)7-3-2-4-15-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBAMTUNLDXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)N(C=C1Br)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296791 | |
| Record name | 5-bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18002-35-2 | |
| Record name | NSC111563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)

